molecular formula C12H22O2 B092600 Citronellyl acetate CAS No. 150-84-5

Citronellyl acetate

Cat. No.: B092600
CAS No.: 150-84-5
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellyl acetate is a naturally occurring organic compound with the molecular formula C12H22O2. It is a colorless liquid known for its pleasant, fruity, and floral aroma, reminiscent of roses and citrus fruits. This compound is widely used in the fragrance and flavor industries due to its appealing scent and taste.

Scientific Research Applications

Citronellyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

Target of Action

Citronellyl acetate, a monoterpene product of the secondary metabolism of plants, has been shown to possess several different biological activities . It is primarily targeted at Transient Receptor Potential (TRP) and Acid-Sensing Ion Channels (ASIC) which mediate its antinociceptive effect . These channels play a crucial role in pain perception, thus making this compound a potential candidate for pain management .

Mode of Action

This compound interacts with its targets, the TRP and ASIC channels, resulting in an antinociceptive effect . This means it can reduce the sensation of pain.

Biochemical Pathways

This compound affects the biochemical pathways related to pain perception. It is involved in the catabolic pathway of citronellol and related acyclic monoterpenes by some bacterial species of the genus Pseudomonas . The catabolism of citronellol and related acyclic monoterpenes in pseudomonads involves the conversion of the beta-methyl group to an acetate . This process is key in the degradation of these compounds .

Pharmacokinetics

Its molecular weight is 1983019 Da , and its density is 0.891 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.

Result of Action

The primary result of this compound’s action is its antinociceptive effect, reducing the sensation of pain . It has also been suggested that this compound may have antitumor activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils, including this compound . Moreover, the production of this compound can be influenced by the plant’s developmental stages and the seasonal dynamics .

Safety and Hazards

Citronellyl acetate causes skin irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Citronellyl acetate has been widely applied in the food and beverage industry as an important kind of flavor and fragrance component . It is mainly used to prepare fruit flavor essences such as lemon, apricot, apple, banana, and grape . The high cost of vacuum fractionation and the limited availability of natural raw materials make the process unsuitable for large-scale industrial production . Therefore, the application of this natural extraction method is limited . Future research could focus on finding more cost-effective and sustainable methods of production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of citronellol to this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via transesterification reactions. One common method involves the use of lipase enzymes, such as those from Pseudomonas fluorescens, to catalyze the reaction between citronellol and vinyl acetate in a solvent-free system. The optimal reaction temperature for this process is around 40°C, and the reaction can achieve high yields of up to 99% .

Chemical Reactions Analysis

Types of Reactions: Citronellyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of citronellol and acetic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water

    Transesterification: Lipase enzymes, vinyl acetate, solvent-free conditions

Major Products:

    Hydrolysis: Citronellol and acetic acid

    Transesterification: Citronellol and a new ester (depending on the alcohol used)

Comparison with Similar Compounds

Citronellyl acetate is structurally similar to other esters derived from citronellol, such as geranyl acetate and linalyl acetate. it is unique in its specific aroma profile and its interaction with biological targets. Some similar compounds include:

    Geranyl Acetate: Known for its sweet, floral scent, commonly used in perfumes and flavorings.

    Linalyl Acetate: Possesses a fresh, floral aroma and is widely used in the fragrance industry.

    Citronellol: The alcohol precursor to this compound, with a similar but less intense aroma.

Each of these compounds has distinct properties and applications, making this compound a valuable and versatile ingredient in various industries.

Properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

150-84-5
Record name Citronellyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, citronellyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citronellyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citronellyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRONELLYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 15.6 g (0.1 mol) d1-citronellol in 20 ml of dry pyridine under nitrogen is added 11.3 ml (0.12 mol) of acetic anhydride. The reaction is stirred about 48 hours and then ice is added. After one hour, the reaction is poured into hexane and water. The organic phase is washed with 5% HCl, 2M sodium carbonate, and saturated NaCl solutions, dried over calcium sulfate and solvent removed to yield dl-citronellyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 Grams of 3,7-dimethyloct-6-en-1-ol is dissolved in 150 ml. of pyridine and 100 ml. of acetic anhydride and left at room temperature for about 48 hours. Then the mixture is extracted with ether and the ethereal extracts washed with water, 10% aqueous HCl and brine to yield 1-acetoxy-3,7-dimethyloct-6-ene which is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellyl acetate
Reactant of Route 2
Reactant of Route 2
Citronellyl acetate
Reactant of Route 3
Reactant of Route 3
Citronellyl acetate
Reactant of Route 4
Citronellyl acetate
Reactant of Route 5
Reactant of Route 5
Citronellyl acetate
Reactant of Route 6
Reactant of Route 6
Citronellyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.